![molecular formula C11H6N4O4S B5529721 2-(5-methyl-1,3,4-thiadiazol-2-yl)-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B5529721.png)
2-(5-methyl-1,3,4-thiadiazol-2-yl)-5-nitro-1H-isoindole-1,3(2H)-dione
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Description
"2-(5-methyl-1,3,4-thiadiazol-2-yl)-5-nitro-1H-isoindole-1,3(2H)-dione" is a compound involving heterocyclic structures such as thiadiazole and isoindole dione. These heterocycles are important in various fields of chemistry and materials science due to their unique chemical and physical properties. Research into these compounds is driven by their potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of compounds related to "2-(5-methyl-1,3,4-thiadiazol-2-yl)-5-nitro-1H-isoindole-1,3(2H)-dione" often involves palladium-catalyzed aminocarbonylation reactions. For instance, the palladium-catalyzed aminocarbonylation of o-halobenzoates produces 2-substituted isoindole-1,3-diones in good yields. This method is noted for its tolerance to a variety of functional groups, including methoxy, alcohol, ketone, and nitro groups, suggesting a versatile approach for synthesizing related compounds (Worlikar & Larock, 2008).
Molecular Structure Analysis
The molecular structure and analysis of related compounds are typically characterized by techniques such as IR-NMR spectroscopy and single-crystal X-ray diffraction. These studies reveal the geometric, vibrational frequencies, and chemical shift values, aiding in understanding the compound's molecular geometry and structural properties. For example, the detailed molecular structure of a related compound, including its geometric parameters and thermodynamic properties, has been explored through density functional theory (DFT) and Hartree-Fock (HF) methods (Özdemir, Dinçer, & Cukurovalı, 2010).
Chemical Reactions and Properties
The chemical reactivity of such compounds can involve various reactions, including condensation with thioamides, Wittig olefination, and 1,3-dipolar cycloaddition reactions, leading to diverse heterocyclic scaffolds. These chemical reactions are crucial for the functionalization and derivatization of the core structure, enabling the synthesis of a wide array of compounds with potential biological and material applications (Milinkevich, Ye, & Kurth, 2008).
Mechanism of Action
Future Directions
The future directions for research on “2-(5-methyl-1,3,4-thiadiazol-2-yl)-5-nitro-1H-isoindole-1,3(2H)-dione” and related compounds could involve further exploration of their biological activities and potential applications in medicine. Given the wide range of activities exhibited by 1,3,4-thiadiazol derivatives, there is potential for the development of new therapeutic agents .
properties
IUPAC Name |
2-(5-methyl-1,3,4-thiadiazol-2-yl)-5-nitroisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N4O4S/c1-5-12-13-11(20-5)14-9(16)7-3-2-6(15(18)19)4-8(7)10(14)17/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKMUHNCERUBPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-methyl-1,3,4-thiadiazol-2-yl)-5-nitro-1H-isoindole-1,3(2H)-dione |
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